N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine
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Overview
Description
N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine typically involves a multi-step process:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 3,5-difluorobenzyl intermediate through a halogenation reaction using fluorine gas or a fluorinating agent.
Coupling Reaction: The benzyl intermediate is then coupled with 3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Cyclization: The coupled product undergoes cyclization to form the tetrahydrobenzo[d]isoxazol ring system. This step may involve the use of a strong base or acid catalyst.
Amination: Finally, the compound is aminated to introduce the amine group at the 7th position of the tetrahydrobenzo[d]isoxazol ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biology: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine: shares similarities with other benzyl-substituted tetrahydrobenzo[d]isoxazol compounds.
This compound: is also comparable to other imidazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H24F2N4O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C25H24F2N4O2/c1-15-13-31(14-29-15)22-7-6-17(10-23(22)32-2)24-20-4-3-5-21(25(20)33-30-24)28-12-16-8-18(26)11-19(27)9-16/h6-11,13-14,21,28H,3-5,12H2,1-2H3 |
InChI Key |
HJGGRUCQMXKPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=NOC4=C3CCCC4NCC5=CC(=CC(=C5)F)F)OC |
Origin of Product |
United States |
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